molecular formula C6H14IN B8113677 Cyclohexylazanium;iodide

Cyclohexylazanium;iodide

Cat. No.: B8113677
M. Wt: 227.09 g/mol
InChI Key: WGYRINYTHSORGH-UHFFFAOYSA-N
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Description

Cyclohexylazanium iodide ([C₆H₁₁NH₃]⁺I⁻) is an ammonium iodide salt derived from cyclohexylamine. The compound consists of a protonated cyclohexylamine cation paired with an iodide anion.

Properties

IUPAC Name

cyclohexylazanium;iodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N.HI/c7-6-4-2-1-3-5-6;/h6H,1-5,7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGYRINYTHSORGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)[NH3+].[I-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14IN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs: Ammonium and Sulfonium Iodides

  • Dimethylsulphonium Iodide [(CH₃)₂S⁺I⁻]: Physical Properties: Melting point of 165°C, significantly higher than many simple ammonium salts, indicating strong ionic interactions . Applications: Exhibits notable antimicrobial activity against Staphylococcus aureus, making it a candidate for biomedical applications . Contrast: Unlike Cyclohexylazanium iodide, the sulfonium cation in this compound introduces different electronic and steric effects, which may enhance thermal stability and bioactivity.
  • Cyclohexylazanium iodide’s bulky cyclohexyl group may reduce solubility compared to smaller alkylammonium iodides but could improve stability in non-polar environments.

Iodide Ion Conductors

Schiff base iodide compounds, such as [o-FBz-1-APy]I₃ and [m-BrBz-1-APy]I₃ , demonstrate high ionic conductivity due to their unique structural frameworks:

  • Conductivity :
    • At 353 K, [o-FBz-1-APy]I₃ achieves a conductivity of 4.94 × 10⁻³ S cm⁻¹ , surpassing traditional iodide conductors like [Mn(en)₃]I₂ (1.37 × 10⁻⁶ S cm⁻¹ at 423 K) and CuPbI₃ (~10⁻⁸ S cm⁻¹ at 298 K) .
    • Mechanism : Conductivity arises from iodide ion migration through supramolecular channels formed by the Schiff base ligands, enabling "ion hopping" .
  • Contrast with Cyclohexylazanium Iodide : The absence of such channels in Cyclohexylazanium iodide likely results in lower ionic conductivity, emphasizing the critical role of structural design in ion-conductive materials.

Cyclohexyl Derivatives

  • Iodocyclohexane (C₆H₁₁I):
    • Structure : A halogenated cyclohexane derivative with iodine as a substituent (CAS 626-62-0) .
    • Applications : Primarily used as an alkylating agent in organic synthesis. Unlike Cyclohexylazanium iodide, it lacks ionic character, leading to distinct reactivity and solubility profiles.

Tabulated Comparisons

Table 1: Physical and Chemical Properties

Compound Structure Melting Point Conductivity (S cm⁻¹) Key Applications
Cyclohexylazanium iodide [C₆H₁₁NH₃]⁺I⁻ Not reported Not reported Organic synthesis
Dimethylsulphonium iodide (CH₃)₂S⁺I⁻ 165°C N/A Antimicrobial
[o-FBz-1-APy]I₃ Schiff base with I₃⁻ Not reported 4.94 × 10⁻³ (353 K) Solid-state electrolytes
Iodocyclohexane C₆H₁₁I Not reported N/A Alkylating agent

Table 2: Conductivity Comparison of Iodide-Containing Compounds

Compound Conductivity (S cm⁻¹) Temperature (K) Reference
Cyclohexylazanium iodide Not reported
[o-FBz-1-APy]I₃ 4.94 × 10⁻³ 353
[Mn(en)₃]I₂ 1.37 × 10⁻⁶ 423
CuPbI₃ ~10⁻⁸ 298

Research Findings and Discussion

  • Structural Influence on Properties : The cation’s size and geometry profoundly impact physical and chemical behavior. For example, the sulfonium cation in Dimethylsulphonium iodide enhances thermal stability compared to ammonium analogs , while Schiff base ligands enable high ionic conductivity through ordered channel structures .
  • Gaps in Data : Key properties of Cyclohexylazanium iodide, such as melting point and conductivity, remain unreported in the provided evidence, highlighting the need for further experimental characterization.

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